
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline
Overview
Description
Scientific Research Applications
Hybrid Catalysts for Medicinal and Pharmaceutical Industries
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications due to their bioavailability and synthetic versatility. This indicates the potential of complex organic molecules, similar to the query compound, in contributing to the development of new medicinal leads (Parmar, Vala, & Patel, 2023).
Anion Binding and Sensing with Pyridine Derivatives
Pyridine derivatives, such as N-confused calix[4]pyrroles (NCCPs), are explored for their unique anion-binding properties, differing significantly from regular calix[4]pyrroles. This illustrates the potential of pyridine-based compounds in developing sensors or materials for anion recognition, which could extend to the environmental monitoring and diagnostic fields (Anzenbacher, Nishiyabu, & Palacios, 2006).
Conducting Polymer Coatings for Biosensors
The electrochemical deposition of conducting polymers, including polyaniline derivatives on carbon surfaces, enhances the performance of electrodes in various applications like batteries, sensors, and displays. This underscores the significance of aniline derivatives in the advancement of biosensor technology, suggesting the relevance of related compounds in enhancing material properties for electronic and sensing applications (Ates & Sarac, 2009).
Supramolecular Chemistry and Capsule Assembly
Supramolecular capsules derived from calixpyrrole scaffolds, including those related to pyrrole and aniline functionalities, demonstrate the versatility of these compounds in constructing molecular architectures. This has implications in drug delivery systems, molecular recognition, and nanotechnology, suggesting potential areas of research for compounds similar to the one (Ballester, 2011).
properties
IUPAC Name |
4-(4-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(7-8-17-14)20-12-5-3-11(16)4-6-12/h3-10H,16H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLNRVWFKLAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)
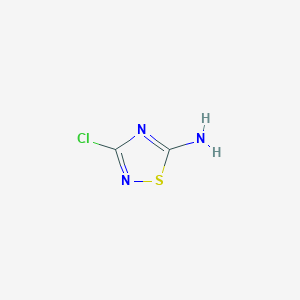
![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)
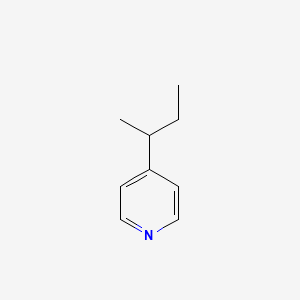
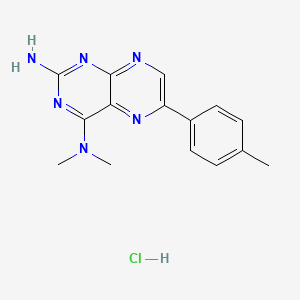


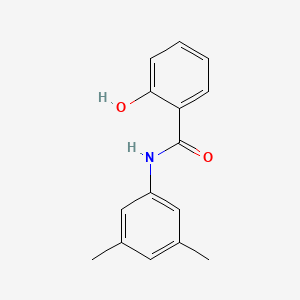
![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)
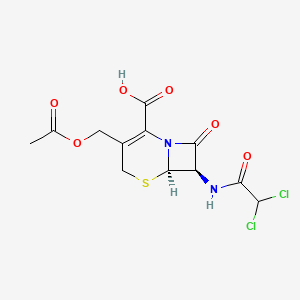

![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)
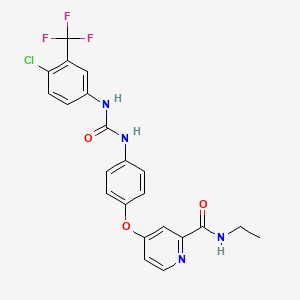
![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)